Flufenamic Acid Glucuronide is a metabolite derived from Flufenamic Acid, a nonsteroidal anti-inflammatory drug that belongs to the anthranilic acid derivatives class. This compound exhibits analgesic, anti-inflammatory, and antipyretic properties. The glucuronide form is produced through glucuronidation, a significant phase II metabolic pathway that enhances the solubility and excretion of drugs from the body. Flufenamic Acid Glucuronide plays a crucial role in drug metabolism and pharmacokinetics, making it an important subject of study in pharmaceutical research .
The synthesis of Flufenamic Acid Glucuronide typically involves enzymatic glucuronidation. This process is catalyzed by UDP-glucuronosyltransferases, which facilitate the transfer of glucuronic acid from uridine diphosphate glucuronic acid to Flufenamic Acid.
The reaction conditions for synthesizing Flufenamic Acid Glucuronide generally include:
In industrial settings, bioreactors are employed to maintain optimal conditions for the enzymatic reaction on a larger scale. The final product undergoes purification via chromatographic techniques to ensure high purity and yield .
Flufenamic Acid Glucuronide possesses a unique molecular structure characterized by a trifluoromethyl group, which enhances its pharmacokinetic properties such as solubility and bioavailability. The compound's molecular formula can be represented as CHFNOS, indicating the presence of multiple functional groups that contribute to its reactivity and biological activity.
Flufenamic Acid Glucuronide primarily undergoes hydrolysis and conjugation reactions. Hydrolysis can occur under both acidic and basic conditions, leading to the release of Flufenamic Acid and glucuronic acid. Conjugation reactions may include sulfation and methylation, further modifying the glucuronide.
The major products resulting from these reactions include:
Flufenamic Acid Glucuronide exerts its pharmacological effects primarily through its parent compound, Flufenamic Acid. The mechanism involves inhibition of cyclooxygenase enzymes responsible for synthesizing prostaglandins, thus reducing inflammation and pain. The glucuronide form enhances the solubility and facilitates the elimination of Flufenamic Acid from the body, thereby playing a significant role in its therapeutic efficacy .
These properties are critical for understanding the behavior of Flufenamic Acid Glucuronide in biological systems and its potential interactions with other compounds .
Flufenamic Acid Glucuronide has several applications in scientific research:
Flufenamic acid glucuronide (FAG) is biosynthesized through UGT-catalyzed conjugation, where uridine diphosphate glucuronic acid (UDPGA) donates the glucuronyl moiety to the carboxylic acid group of flufenamic acid. Human UGT isoforms UGT1A9 and UGT2B7 are primarily responsible for this reaction, as demonstrated using recombinant enzyme systems and human kidney cortical microsomes (HKCM). Kinetic studies reveal distinct catalytic efficiencies:
Table 1: Kinetic Parameters of FAG Synthesis by Human UGT Isoforms
UGT Isoform | Kinetic Model | Km (µM) | Vmax (pmol/min/mg) | CLint (µL/min/mg) |
---|---|---|---|---|
UGT1A9 | Atypical | >400 | Low | <1.0 |
UGT2B7 | Michaelis-Menten | 48 | 850 | 17.7 |
Competitive inhibition occurs when flufenamic acid coexists with other UGT2B7 substrates (e.g., aldosterone), attributed to shared binding sites [6] [10]. This underscores potential metabolic drug-drug interactions in polypharmacy scenarios.
Liver and kidney microsomes provide physiologically relevant platforms for FAG synthesis. HKCM shows superior FAG production compared to hepatic microsomes due to enriched UGT2B7 expression. Key optimizations include:
Yeast-based coexpression systems (e.g., Saccharomyces cerevisiae expressing human UGT2B7 and UDP-glucose-6-dehydrogenase) enable scalable FAG biosynthesis. This system achieves >60% conversion efficiency by coupling UDP-glucuronic acid generation with glucuronidation, outperforming microsomal methods [9].
FAG is isolated from urine, bile, or microsomal incubations using multistep chromatography:
Table 2: Optimized Parameters for FAG Isolation
Step | Conditions | Recovery (%) | Purity (%) |
---|---|---|---|
SPE (C18) | Elution: 40% MeOH/H2O | 92 | 85 |
Liquid-Liquid Extraction | pH 3.2, ethyl acetate | 78 | 90 |
Semipreparative HPLC | Gradient: 20%→60% ACN in 20 min, flow: 4 mL/min | 88 | 95 |
Biliary excretion facilitates high-yield FAG recovery due to enterohepatic circulation, though intestinal β-glucuronidase may hydrolyze FAG during isolation [8].
NMR spectroscopy provides definitive evidence for FAG’s β-1-O-acyl structure and degradation pathways:
Reverse-Phase HPLC methods resolve FAG from its isomers:
Table 3: Key NMR and HPLC Signatures of FAG
Technique | Parameter | FAG Signature | Isomer Signature |
---|---|---|---|
1H-NMR | Anomeric proton (H-1) | δ 5.6 ppm (d, J = 7.8 Hz) | δ 5.4–5.2 ppm (broad) |
1H-NMR | Aromatic protons | δ 7.2–7.8 ppm (m) | Identical to FAG |
HPLC | Retention time | 6.2 min | 8.5–12 min |
Degradation kinetics reveal FAG’s instability: Hydrolysis half-life is 2.1 hours at pH 7.4/37°C, while acyl migration occurs faster (half-life: 0.8 hours) [2] [5]. This necessitates fresh preparation or stabilization at pH 4.0–5.0 for experimental use.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7